molecular formula C21H40O B110141 (Z)-6-Heneicosen-11-one CAS No. 54844-65-4

(Z)-6-Heneicosen-11-one

Cat. No. B110141
CAS RN: 54844-65-4
M. Wt: 308.5 g/mol
InChI Key: YLNMHCDVFVPONQ-QBFSEMIESA-N
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Description

(Z)-6-Heneicosen-11-one, commonly known as Z6-11 ketone, is a pheromone produced by female moths of the species Spodoptera exigua. This pheromone plays a crucial role in the mating behavior of these moths, as it attracts male moths towards the female for mating. The chemical structure of Z6-11 ketone consists of a long hydrocarbon chain with a carbonyl group at one end.

Scientific Research Applications

  • Pheromone Research in Pest Control:

    • (Z)-6-Heneicosen-11-one has been identified as a potent sex pheromone for several moth species, notably the Douglas-fir tussock moth, a significant defoliator of fir forests. It has been found to be highly attractive to male moths in laboratory and field bioassays (Daterman et al., 1976), (Smith et al., 1975).
    • Studies have shown that this pheromone can be used in mating disruption techniques for controlling pest populations. Dosages as low as 9 g/ha of the synthetic pheromone have been effective in disrupting mating and reducing moth populations (Hulme & Gray, 1996).
  • Synthesis and Chemical Studies:

  • Related Pheromone Research:

    • Research on similar pheromones, such as variants of (Z)-6-Heneicosen-11-one, has shown their effectiveness as attractants for different moth species. These findings contribute to broader understanding and potential applications in pest control and monitoring (Gries et al., 2004), (Gries et al., 2005).
  • Biological and Ecological Studies:

    • The role of (Z)-6-Heneicosen-11-one in the biology and ecology of various moth species has been explored, contributing to a better understanding of their mating behaviors and interactions within ecosystems (Gries et al., 1999), (Bartelt & Jackson, 1984).

properties

IUPAC Name

(Z)-henicos-6-en-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-20H2,1-2H3/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNMHCDVFVPONQ-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)CCCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)CCC/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886116
Record name (6Z)-Henicos-6-en-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-Heneicosen-11-one

CAS RN

54844-65-4
Record name (Z)-6-Heneicosen-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54844-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-6-Heneicosen-11-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054844654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Heneicosen-11-one, (6Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (6Z)-Henicos-6-en-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HENEICOSEN-11-ONE, (6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H4B905AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
RG Smith, GD Daves Jr… - The Journal of Organic …, 1975 - ACS Publications
The syntheses of (Z)-6-heneicosen-ll-one, the principal component of the sex attractant of the Douglas fir tussock moth, and the corresponding E isomer are described. The …
Number of citations: 41 pubs.acs.org
GE Daterman, LJ Peterson, RG Robbins… - Environmental …, 1976 - academic.oup.com
Laboratory bioassay demonstrated that the pheromone (Z)-6-heneicosen-11-one, its (E)-stereoisomer, and an epoxide (Z)-6,7-epoxyheneicosan-11-one are all attractive to the male …
Number of citations: 46 academic.oup.com
GB Reddy, RB Mitra - Synthetic Communications, 1987 - Taylor & Francis
Z-6-Heneicosen-11-one (1) and Z-1,6-Heneicosen-11-one (2) are the sex pheromones of the Douglas-Fir Tussock moth, ‘Orgyia Pseudo Sugata’, isolated 1,2 in 1975 and 1978 …
Number of citations: 7 www.tandfonline.com
JE Hernandez, A Cisneros… - Synthetic …, 1983 - Taylor & Francis
While most pheromones of Lepidoptera are unsaturated aldehydes, alcohols or acetates with the oxidated carbon usually being the first carbon of the aliphatic chain, there are some …
Number of citations: 16 www.tandfonline.com
GG Grant, W Liu, KN Slessor, MM Abou-Zaid - Journal of chemical ecology, 2006 - Springer
The principal sex pheromone component of the whitemarked tussock moth (WMTM), Orgyia leucostigma, was recently identified as (Z,Z)-6,9-heneicosadien-11-one (Z6Z9-11-one-21Hy)…
Number of citations: 5 link.springer.com
GG Grant, KN Slessor, W Liu, MM Abou-Zaid - Journal of chemical ecology, 2003 - Springer
The whitemarked tussock moth (WMTM), Orgyia leucostigma (JE Smith), is a major pest of coniferous and deciduous trees in eastern Canada. Chemical identification of its sex …
Number of citations: 20 link.springer.com
R Gries, G Khaskin, J Clearwater, D Hasman… - Journal of chemical …, 2005 - Springer
(Z, Z)-6,9-Heneicosadien-11-one (Z6Z9-11-one-21Hy) was identified as the major sex pheromone component of the painted apple moth (PAM), Teia anartoides (Lepidoptera: …
Number of citations: 14 link.springer.com
PS Reddy, AB Sahasrabudhe… - Synthetic Communications, 1983 - Taylor & Francis
(Z)-6-Heneicosen-11-one (1) has been isolated 1 as a very active sex pheromone of Douglas-Fir Tussock Moth, `Orgyia pseudotsugata' which is a severe defoliator of fir forest of …
Number of citations: 19 www.tandfonline.com
GF Chen, ML Sheng, T Li, JG Millar… - Entomologia …, 2010 - Wiley Online Library
The grey‐spotted tussock moth, Orgyia ericae Germar (Lepidoptera: Lymantriidae), is an important pest of deciduous trees and woody scrublands in northern China. In a field trapping …
Number of citations: 5 onlinelibrary.wiley.com
G Gries, KN Slessor, R Gries, G Khaskin… - Journal of chemical …, 1997 - Springer
Three candidate sex pheromone components, (Z)6,(Z)9-, (Z)6,(E)8-, and (Z)6,(E)9-heneicosadien-11-one (Z6Z9, Z6E8, and Z6E9) were identified in pheromone gland extracts of female …
Number of citations: 29 link.springer.com

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